molecular formula C9H9BrF2 B1343356 2-(3-Bromopropyl)-1,3-difluorobenzene CAS No. 401939-94-4

2-(3-Bromopropyl)-1,3-difluorobenzene

Cat. No.: B1343356
CAS No.: 401939-94-4
M. Wt: 235.07 g/mol
InChI Key: LVIQDVWDGUSTIG-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)-1,3-difluorobenzene is an organic compound that features a benzene ring substituted with two fluorine atoms and a bromopropyl group

Scientific Research Applications

2-(3-Bromopropyl)-1,3-difluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action for such compounds often involves a series of chemical reactions . For instance, in elimination reactions, we’re forming a new C–C π bond, and breaking two single bonds to carbon .

Safety and Hazards

The safety and hazards associated with such compounds can vary . For instance, some compounds can be harmful if swallowed, cause skin irritation, or cause serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopropyl)-1,3-difluorobenzene typically involves the bromination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative undergoes bromination in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under specific conditions . The reaction conditions often include a solvent like dichloromethane and a catalyst such as iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropyl)-1,3-difluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding alkane.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or alcohol.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromopropyl)-1,4-difluorobenzene
  • 2-(3-Bromopropyl)-1,2-difluorobenzene
  • 2-(3-Bromopropyl)-1,3-dichlorobenzene

Uniqueness

2-(3-Bromopropyl)-1,3-difluorobenzene is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and physical properties compared to other similar compounds. The presence of both bromine and fluorine atoms allows for a diverse range of chemical transformations and applications.

Properties

IUPAC Name

2-(3-bromopropyl)-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2/c10-6-2-3-7-8(11)4-1-5-9(7)12/h1,4-5H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIQDVWDGUSTIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CCCBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634557
Record name 2-(3-Bromopropyl)-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401939-94-4
Record name 2-(3-Bromopropyl)-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6.86 g (39.8 mmol) of 3-(2,6-difluorophenyl)propan-1-ol (Example 1.2.4) is dissolved in 50 ml toluene and 19.1 g (92.0 mmol) of thionyl bromide is added. The mixture is refluxed for 3 hours, the solvent is eliminated and excess thionyl bromide is eliminated. Then the residue is purified by flash chromatography (cyclohexane). Yield: 6.98 g.
Quantity
6.86 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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